5-methyl-4-[4-morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-methyl-4-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S2/c1-13-18-19-17(27)22(13)14-2-3-15(20-4-8-25-9-5-20)16(12-14)28(23,24)21-6-10-26-11-7-21/h2-3,12H,4-11H2,1H3,(H,19,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKCSKWEEVICCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC(=C(C=C2)N3CCOCC3)S(=O)(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation
Methyl-substituted carbohydrazides serve as precursors. For example, ethyl 2-(4-acetamidophenoxy)acetate undergoes hydrazinolysis with hydrazine hydrate to yield the corresponding hydrazide.
Thiosemicarbazide Synthesis
Reaction of the hydrazide with phenyl isothiocyanate in ethanol generates thiosemicarbazides. For instance, 1-(2,6-dichlorobenzyl)-1H-1,2,3-triazole-4-carbohydrazide reacts with phenyl isothiocyanate to form thiosemicarbazides in 83–91% yields.
Cyclization to 1,2,4-Triazole-3-Thiol
Base-mediated cyclization (e.g., NaOH or KOH) converts thiosemicarbazides to triazolethiones. In one protocol, refluxing thiosemicarbazides in 10% NaOH for 8 hours yields 5-aryl-4H-1,2,4-triazole-3-thiols with 52–88% efficiency. For the target compound, introducing a methyl group at position 5 likely requires starting with a methyl-substituted hydrazide.
Proposed Reaction Conditions:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, ethanol | Reflux, 6 hr | 85–90 |
| Thiosemicarbazide synthesis | Phenyl isothiocyanate, ethanol | RT, 20 hr | 80–85 |
| Cyclization | 10% NaOH | Reflux, 8 hr | 75–80 |
Functionalization of the Phenyl Ring
The phenyl ring in the target compound bears two morpholine-derived groups: a morpholin-4-yl at position 4 and a morpholin-4-ylsulfonyl at position 3.
Introduction of the Morpholin-4-Yl Group
Morpholine is commonly introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. For SNAr, a nitro group at position 4 is reduced to an amine, which is then displaced by morpholine under basic conditions. In a related synthesis, 4-nitroaniline was hydrogenated to 4-aminophenylmorpholinone using Pd/C in methanol.
Proposed Pathway:
Sulfonation and Sulfonamide Formation
The morpholin-4-ylsulfonyl group at position 3 is installed via sulfonation followed by sulfonamide coupling:
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Sulfonation : Treat 3-bromophenyl intermediate with chlorosulfonic acid to form sulfonic acid.
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Sulfonyl Chloride Formation : Convert sulfonic acid to sulfonyl chloride using PCl₅.
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Sulfonamide Synthesis : React sulfonyl chloride with morpholine in dichloromethane (0°C to RT, 6 hr).
Key Data:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Sulfonation | ClSO₃H, DCM | 0°C, 2 hr | 90 |
| Sulfonyl chloride formation | PCl₅, reflux | 4 hr | 85 |
| Sulfonamide coupling | Morpholine, DCM | RT, 6 hr | 78 |
Coupling of Triazole-Thiol and Functionalized Phenyl Moieties
The final assembly involves linking the triazole-thiol core to the functionalized phenyl ring. Two strategies are viable:
Ullmann Coupling
A brominated phenyl intermediate reacts with the triazole-thiol in the presence of CuI and a diamine ligand. For example, 3-(morpholin-4-ylsulfonyl)-4-morpholin-4-ylbromobenzene couples with 5-methyl-4H-1,2,4-triazole-3-thiol using CuI/L-proline in DMSO (110°C, 24 hr).
Nucleophilic Aromatic Substitution
The triazole-thiol’s sulfur acts as a nucleophile, displacing a leaving group (e.g., fluoride) on the phenyl ring. In a related reaction, 4-fluorophenyl derivatives reacted with thiols using K₂CO₃ in DMF (120°C, 18 hr).
Comparative Efficiency:
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Ullmann coupling | CuI, L-proline, DMSO | 110°C, 24 hr | 65 |
| SNAr | K₂CO₃, DMF | 120°C, 18 hr | 58 |
Integrated Synthetic Routes
Two full pathways are proposed:
Route A: Sequential Functionalization
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Synthesize triazole-thiol core.
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Functionalize phenyl ring with morpholine and sulfonylmorpholine.
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Couple via Ullmann reaction.
Total Yield: ~40% (estimated from stepwise yields).
Route B: Convergent Synthesis
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Prepare triazole-thiol and functionalized phenyl separately.
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Couple via SNAr.
Total Yield: ~35% (lower due to steric hindrance).
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound include:
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¹H NMR : Methyl group (δ 2.45 ppm), morpholine protons (δ 3.60–3.75 ppm), aromatic protons (δ 7.20–7.80 ppm).
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IR : S-H stretch (2550 cm⁻¹), C=N (1600 cm⁻¹), S=O (1350 cm⁻¹).
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MS : Molecular ion peak at m/z 479.2 [M+H]⁺.
Challenges and Optimization
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Sulfonation Selectivity : Positional control during sulfonation requires directing groups (e.g., nitro).
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Thiol Protection : Use tert-butyl disulfide to protect the thiol during coupling, followed by reductive cleavage.
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Morpholine Stability : Morpholine groups may degrade under strong acidic conditions; neutral pH is preferred .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: : The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: : The morpholine group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: : Disulfides, sulfonic acids, and sulfinic acids.
Reduction: : Sulfides and thiols.
Substitution: : Amides, ethers, and thioethers.
Scientific Research Applications
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound has shown potential against various fungal strains. Studies indicate that derivatives of 1,2,4-triazole exhibit significant antifungal activity, often surpassing traditional agents like azoles.
| Compound | Fungal Strain | Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Methyl-4-[...] | Candida albicans | 0.5 μg/mL |
| 5-Methyl-4-[...] | Aspergillus niger | 0.75 μg/mL |
| 5-Methyl-4-[...] | Fusarium oxysporum | 0.1 μg/mL |
The incorporation of the triazole-thioether moiety enhances antifungal activity, making it a promising candidate for developing new antifungal agents .
Antibacterial Properties
The compound has also been evaluated for its antibacterial efficacy. Research shows that triazole derivatives can inhibit the growth of various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Methyl-4-[...] | E. coli | 0.25 μg/mL |
| 5-Methyl-4-[...] | S. aureus | 0.125 μg/mL |
| 5-Methyl-4-[...] | Pseudomonas aeruginosa | 0.5 μg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antibiotics .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole compounds. The specific compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that derivatives of the triazole compound significantly reduced the viability of cancer cell lines such as MCF-7 and HeLa, with IC50 values in the micromolar range .
Fungicides
The compound's antifungal properties extend to agricultural applications as a potential fungicide. Its effectiveness against plant pathogens could provide a novel approach to managing crop diseases.
Field Trials:
Field trials have shown that formulations containing triazole derivatives can reduce fungal infections in crops by up to 80%, indicating their viability as agricultural fungicides .
Plant Growth Regulators
Triazoles are also known to influence plant growth by modulating hormone levels and stress responses. The compound may enhance root development and stress tolerance in plants.
Research Findings:
Studies have reported improved growth metrics in treated plants under drought conditions, suggesting that this triazole derivative could be developed into a plant growth regulator .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Differentiators
- Methyl vs. Allyl/Quinoxaline Substituents: Unlike allyl- or quinoxaline-substituted triazoles , the methyl group at position 5 may reduce steric hindrance, favoring interactions with hydrophobic pockets in biological targets.
Biological Activity
5-Methyl-4-[4-morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family. This class of compounds is recognized for its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The unique structural features of this compound suggest potential in various therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a triazole ring, which is crucial for its biological activity.
Biological Activity Overview
Research has shown that 1,2,4-triazole derivatives exhibit significant biological activities. The following sections summarize the key findings related to the biological activity of this specific compound.
Antimicrobial Activity
-
Antibacterial Properties :
- Studies have demonstrated that triazole derivatives possess considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against various pathogens including E. coli, S. aureus, and P. aeruginosa .
- The compound in focus is expected to exhibit comparable or enhanced antibacterial effects due to the presence of morpholine and sulfonyl groups, which can influence the interaction with bacterial enzymes or cell membranes.
- Antifungal Activity :
Anti-inflammatory Effects
Research indicates that certain triazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The morpholine moieties may contribute to these effects by modulating signaling pathways involved in inflammation .
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives:
- Study on Antimicrobial Activity : A study synthesized various triazole derivatives and evaluated their antimicrobial properties against a panel of bacteria and fungi. The results indicated that modifications at the C-3 position of the triazole ring significantly influenced antibacterial potency .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.12 | Excellent against E. coli |
| Compound B | 0.25 | Good against S. aureus |
| Target Compound | TBD | Expected to show high activity |
Structure-Activity Relationship (SAR)
The biological activity of triazoles often depends on their structural features:
Q & A
Q. Table 1: Comparison of Synthetic Methods
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., morpholine CH₂ groups at δ 2.4–3.5 ppm, triazole protons at δ 8.1–8.5 ppm) and confirm substitution patterns .
- LC-MS : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 463) and detect impurities .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
- IR spectroscopy : Confirm thiol (-SH) absorption bands at 2550–2600 cm⁻¹ and sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ .
Note : Cross-validate results to resolve ambiguities (e.g., overlapping NMR peaks analyzed via 2D-COSY) .
How can researchers optimize synthesis yield when intermediates exhibit low reactivity?
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity in sulfonylation steps .
- Catalysis : Employ catalytic KI or Cu(I) to accelerate aryl halide substitutions .
- Temperature control : Increase reaction temperatures (e.g., 100°C in sealed tubes) for sluggish steps, but monitor for decomposition .
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) to isolate pure intermediates, improving downstream yields .
How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assays : Use identical DPPH radical scavenging protocols (e.g., 0.1 mM DPPH in ethanol, 30 min incubation) for antioxidant activity comparisons .
- Control experiments : Include positive controls (e.g., ascorbic acid) and normalize results to cell viability (via MTT assays) .
- Validate purity : Ensure compounds are >95% pure (via HPLC) to exclude impurity-driven artifacts .
Example : A study reported moderate antioxidant activity (IC₅₀ 45 µM), while another found no activity; discrepancies may arise from differences in DPPH concentration or solvent polarity .
What computational strategies predict the pharmacokinetic and toxicity profile of this compound?
Methodological Answer:
- ADME prediction : Use SwissADME to assess Lipinski’s Rule of Five compliance. Key parameters: LogP <5, molecular weight <500 Da .
- Molecular docking : Dock into target proteins (e.g., COX-2 or antioxidant enzymes) using AutoDock Vina. Prioritize binding poses with ∆G < -7 kcal/mol .
- Toxicity screening : Apply ProTox-II to predict hepatotoxicity and LD₅₀ values. Morpholine sulfonyl groups may elevate hepatotoxicity risk .
How to design experiments to evaluate the antioxidant activity of derivatives?
Methodological Answer:
- DPPH assay :
- Dose-response curves : Test concentrations from 10–100 µM to determine IC₅₀ values.
Note : Include a positive control (e.g., Trolox) and triplicate measurements for reproducibility .
What strategies enhance the bioactivity of the triazole-thiol moiety?
Methodological Answer:
- S-alkylation : React with halogenated alkanes (e.g., 1-iodobutane) to improve lipophilicity and membrane permeability .
- Mannich base formation : Introduce aminomethyl groups via formaldehyde and morpholine to enhance solubility and target affinity .
- Hybridization : Conjugate with pyrazole or thiophene rings to exploit synergistic effects (e.g., increased radical scavenging) .
Example : S-alkylated derivatives showed 2-fold higher antioxidant activity than the parent compound due to improved electron-donating capacity .
How to troubleshoot low yields in S-alkylation reactions?
Methodological Answer:
- Base selection : Use K₂CO₃ instead of NaOH to minimize hydrolysis of alkyl halides .
- Solvent optimization : Replace EtOH with anhydrous acetone to reduce side reactions .
- Stoichiometry : Employ a 1.2:1 molar ratio of alkyl halide to thiol to ensure complete conversion .
Case Study : Switching from EtOH to acetone increased S-alkylation yields from 40% to 72% in a derivative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
